molecular formula C18H23NS2 B14653401 2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine CAS No. 52785-92-9

2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine

Cat. No.: B14653401
CAS No.: 52785-92-9
M. Wt: 317.5 g/mol
InChI Key: FMFUWFYPONWFSJ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine is an organic compound characterized by the presence of benzylsulfanyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine typically involves the reaction of benzyl mercaptan with an appropriate ethanamine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethanamine derivatives without benzylsulfanyl groups.

    Substitution: Various substituted ethanamine derivatives depending on the electrophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine involves its interaction with specific molecular targets. The benzylsulfanyl groups can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)benzonitrile
  • 2-(benzylsulfanyl)ethylpyridine
  • 2-(benzylsulfanyl)benzothiazole

Uniqueness

2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine is unique due to its dual benzylsulfanyl groups attached to an ethanamine backbone. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of two benzylsulfanyl groups allows for more versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

52785-92-9

Molecular Formula

C18H23NS2

Molecular Weight

317.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-(2-benzylsulfanylethyl)ethanamine

InChI

InChI=1S/C18H23NS2/c1-3-7-17(8-4-1)15-20-13-11-19-12-14-21-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2

InChI Key

FMFUWFYPONWFSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCNCCSCC2=CC=CC=C2

Origin of Product

United States

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